N-benzyl-4-chlorobenzamide N-benzyl-4-chlorobenzamide
Brand Name: Vulcanchem
CAS No.: 7461-34-9
VCID: VC21335417
InChI: InChI=1S/C14H12ClNO/c15-13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)
SMILES: C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C14H12ClNO
Molecular Weight: 245.7 g/mol

N-benzyl-4-chlorobenzamide

CAS No.: 7461-34-9

Cat. No.: VC21335417

Molecular Formula: C14H12ClNO

Molecular Weight: 245.7 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-4-chlorobenzamide - 7461-34-9

Specification

CAS No. 7461-34-9
Molecular Formula C14H12ClNO
Molecular Weight 245.7 g/mol
IUPAC Name N-benzyl-4-chlorobenzamide
Standard InChI InChI=1S/C14H12ClNO/c15-13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)
Standard InChI Key LSMWDKIFKGLNSW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)Cl
Canonical SMILES C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)Cl

Introduction

Chemical Structure and Properties

Structural Identification

N-benzyl-4-chlorobenzamide (C14H12ClNO) is characterized by a 4-chlorophenyl group connected to a carbonyl, which forms an amide bond with a benzylamine. The compound features a molecular weight of 245.7 g/mol and is identified by CAS number 7461-34-9 . The structure incorporates both aromatic rings and an amide functional group, providing multiple sites for potential chemical interactions.

Table 1: Chemical Identifiers of N-benzyl-4-chlorobenzamide

ParameterValue
CAS Number7461-34-9
Molecular FormulaC14H12ClNO
Molecular Weight245.7 g/mol
IUPAC NameN-benzyl-4-chlorobenzamide
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C14H12ClNO/c15-13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)
InChIKeyLSMWDKIFKGLNSW-UHFFFAOYSA-N
EC Number653-874-6

Physical Properties

N-benzyl-4-chlorobenzamide presents as a white solid at room temperature . Like other benzamide derivatives, it demonstrates specific physicochemical properties that contribute to its stability and reactivity profiles. The presence of the chloro substituent on the benzamide moiety influences its electronic distribution, potentially affecting its reactivity and binding characteristics in various chemical and biological systems.

Spectroscopic Data

Spectroscopic analysis provides crucial structural confirmation for N-benzyl-4-chlorobenzamide. The compound exhibits characteristic NMR signals that enable precise identification and purity assessment.

Table 2: Spectroscopic Data for N-benzyl-4-chlorobenzamide

Spectroscopic MethodCharacteristic Signals
1H NMR (500 MHz, CDCl3)δH/ppm 7.72 (dd, J = 8.8, 2.2 Hz, 2H), 7.48–7.24 (m, 7H), 6.61 (s, 1H), 4.61 (d, J = 5.7 Hz, 2H)
Predicted Mass Spectrometry[M+H]+ m/z: 246.06803, [M+Na]+ m/z: 268.04997, [M+NH4]+ m/z: 263.09457

Additionally, collision cross-section (CCS) predictions for various adducts provide valuable information for mass spectrometry-based analyses:

Table 3: Predicted Collision Cross Section (CCS) Values

Adductm/zPredicted CCS (Ų)
[M+H]+246.06803153.9
[M+Na]+268.04997169.1
[M+NH4]+263.09457163.4
[M+K]+284.02391160.2
[M-H]-244.05347159.4
[M+Na-2H]-266.03542164.3
[M]+245.06020158.1
[M]-245.06130158.1

Synthesis Methods

Primary Synthesis Route

N-benzyl-4-chlorobenzamide can be synthesized through the reaction between benzylamine and 4-chlorobenzoic acid . This approach represents a classical amide formation strategy. The reaction typically requires activating agents to transform the carboxylic acid into a more reactive species.

A well-documented synthetic procedure involves the following reaction conditions:

  • Reagents: 4-Chlorobenzoic acid, bromotrichloromethane, 4-(diphenylphosphino)benzyltrimethylammonium bromide, benzylamine, triethylamine

  • Solvent: Tetrahydrofuran

  • Temperature: 60°C

  • Duration: 6 hours

  • Atmosphere: Inert (argon)

  • Yield: 99%

The reaction proceeds through the activation of the carboxylic acid, followed by nucleophilic attack by the amine to form the amide bond.

Alternative Synthetic Approaches

Several alternative methods for synthesizing N-benzyl-4-chlorobenzamide have been reported:

  • Direct reaction of 4-chlorobenzoyl chloride with benzylamine through nucleophilic acyl substitution

  • MnO2-catalyzed reactions, which offer advantages including:

    • High yields

    • Potentially solvent-free techniques

    • Shorter reaction times

    • Simplified product isolation

Table 4: Comparison of Synthesis Methods

MethodKey ReagentsConditionsAdvantages
Classical Amidation4-Chlorobenzoic acid, BrCCl3, PPh3 derivative60°C, 6h, Ar atmosphereHigh yield (99%), well-established
Acyl Chloride Route4-Chlorobenzoyl chloride, benzylamineRoom temperature, baseFaster reaction, direct approach
MnO2-CatalyzedMnO2 catalyst, respective starting materialsVariousPotentially solvent-free, simplified workup

Applications and Research

Related Compounds with Established Activities

Several structurally related compounds demonstrate significant biological activities:

  • N-benzyl-4-bromobenzamide (NBBA) exhibits anti-inflammatory properties, including:

    • Inhibition of IL-6 production in LPS-induced human gingival fibroblasts

    • Reduction of prostaglandin E2 (PGE2) production

    • Potential applications in treating chronic inflammation including periodontal disease

  • N-(phenylcarbamothioyl)-4-chlorobenzamide has been investigated as an anti-breast cancer candidate through:

    • Molecular docking studies

    • Molecular dynamics simulations

    • Pharmacokinetic predictions

    • Bioassays demonstrating anticancer activity

Table 5: Biological Activities of Related Benzamide Derivatives

CompoundStructural SimilarityReported ActivityPotential Applications
N-benzyl-4-bromobenzamideBr instead of ClAnti-inflammatoryChronic inflammation, periodontal disease
N-(phenylcarbamothioyl)-4-chlorobenzamideThiourea derivative with 4-chlorobenzoylAnti-cancerBreast cancer treatment
N-substituted benzamides (general class)Core benzamide structureAnticancer, antiemeticCancer treatment, anti-nausea

Current Research Directions

Research on N-benzyl-4-chlorobenzamide and related benzamide derivatives continues to evolve in several directions:

Synthetic Methodology Development

Ongoing research focuses on developing more efficient and environmentally friendly synthetic routes for benzamide derivatives, including:

  • Catalyst optimization for improved yields

  • Green chemistry approaches with reduced environmental impact

  • One-pot synthesis methods for streamlined production

Structure-Activity Relationship Studies

Understanding how structural modifications affect the biological activity of benzamide derivatives remains an active area of investigation. The relatively simple structure of N-benzyl-4-chlorobenzamide makes it a valuable scaffold for structure-activity relationship studies, where modifications to either aromatic ring or the connecting amide group could potentially enhance biological activity or pharmacokinetic properties.

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